5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-Amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring with an amino group at the 5-position, a cyclopropyl group at the 4-position, and a thiol group at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclopropyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazinate. This intermediate is then cyclized using hydrazine hydrate to yield the desired triazole compound .
Industrial Production Methods:
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides.
Cyclization: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Cyclization: Acidic or basic conditions can facilitate cyclization reactions.
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
Substituted Triazoles: Formed from nucleophilic substitution reactions.
Fused Heterocycles: Formed from cyclization reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, while the amino and cyclopropyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively .
Comparison with Similar Compounds
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole: Contains similar functional groups but differs in the position of the amino and hydrazino groups.
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains a phenyl group instead of a cyclopropyl group.
Uniqueness: 5-Amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
3-amino-4-cyclopropyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c6-4-7-8-5(10)9(4)3-1-2-3/h3H,1-2H2,(H2,6,7)(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGLNHBCKFNEAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000933-23-2 | |
Record name | 5-amino-4-cyclopropyl-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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